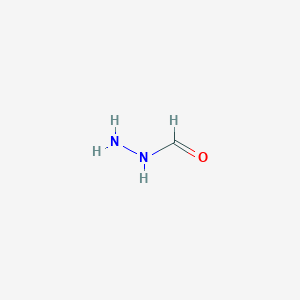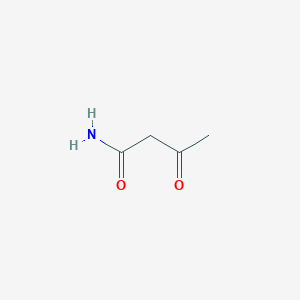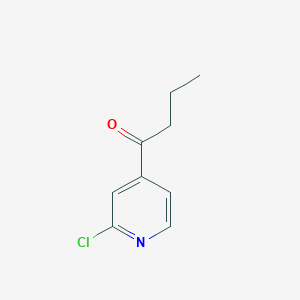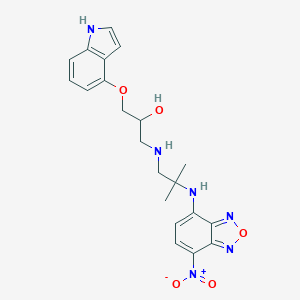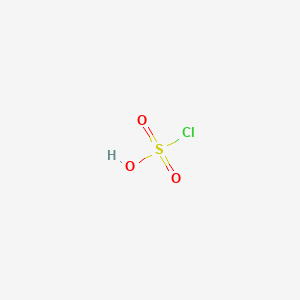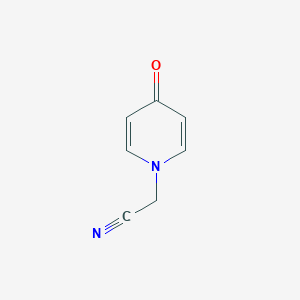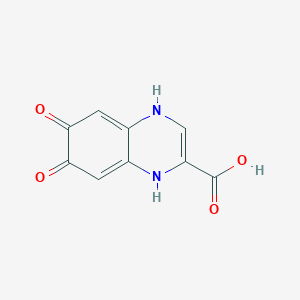
6,7-Dihydroxyquinoxaline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydroxyquinoxaline-2-carboxylic acid (DHQX) is a heterocyclic organic compound that belongs to the quinoxaline family. It is a potent competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DHQX has been widely used as a research tool to study the role of AMPA receptors in various physiological and pathological processes.
Wirkmechanismus
6,7-Dihydroxyquinoxaline-2-carboxylic acid is a competitive antagonist of the AMPA receptor subtype of glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, which is the natural ligand for the receptor. This results in the inhibition of the receptor-mediated synaptic transmission and the subsequent physiological effects.
Biochemische Und Physiologische Effekte
6,7-Dihydroxyquinoxaline-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP), which is important for synaptic plasticity and learning and memory. 6,7-Dihydroxyquinoxaline-2-carboxylic acid has also been shown to have neuroprotective effects in animal models of stroke and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
6,7-Dihydroxyquinoxaline-2-carboxylic acid has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor subtype, which allows for the specific targeting of this receptor in experiments. 6,7-Dihydroxyquinoxaline-2-carboxylic acid is also stable and has a long half-life, which makes it suitable for in vivo experiments. However, 6,7-Dihydroxyquinoxaline-2-carboxylic acid has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving 6,7-Dihydroxyquinoxaline-2-carboxylic acid. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used for the treatment of neurological disorders. Another area of interest is the study of the role of AMPA receptors in other physiological processes, such as pain perception and addiction. Finally, the development of more efficient synthesis methods for 6,7-Dihydroxyquinoxaline-2-carboxylic acid could facilitate its use in research and drug development.
Synthesemethoden
6,7-Dihydroxyquinoxaline-2-carboxylic acid can be synthesized through various methods, including the reaction of 2-nitrobenzene with ethyl oxalate followed by cyclization with hydrazine hydrate. Another method involves the reaction of 2,3-dichloroquinoxaline with sodium hydroxide and sodium borohydride. These methods have been optimized to produce 6,7-Dihydroxyquinoxaline-2-carboxylic acid with high purity and yield.
Wissenschaftliche Forschungsanwendungen
6,7-Dihydroxyquinoxaline-2-carboxylic acid has been used extensively in scientific research to study the role of AMPA receptors in various physiological and pathological processes. It has been shown to block AMPA receptor-mediated synaptic transmission, which is important for learning and memory. 6,7-Dihydroxyquinoxaline-2-carboxylic acid has also been used to study the role of AMPA receptors in neurological disorders such as epilepsy and stroke.
Eigenschaften
CAS-Nummer |
122234-89-3 |
|---|---|
Produktname |
6,7-Dihydroxyquinoxaline-2-carboxylic acid |
Molekularformel |
C9H6N2O4 |
Molekulargewicht |
206.15 g/mol |
IUPAC-Name |
6,7-dihydroxyquinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C9H6N2O4/c12-7-1-4-5(2-8(7)13)11-6(3-10-4)9(14)15/h1-3,12-13H,(H,14,15) |
InChI-Schlüssel |
BYKFOFGSDVSOTH-UHFFFAOYSA-N |
Isomerische SMILES |
C1=C2C(=CC(=O)C1=O)NC(=CN2)C(=O)O |
SMILES |
C1=C2C(=CC(=C1O)O)N=C(C=N2)C(=O)O |
Kanonische SMILES |
C1=C2C(=CC(=O)C1=O)NC(=CN2)C(=O)O |
Synonyme |
2-Quinoxalinecarboxylic acid, 6,7-dihydroxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





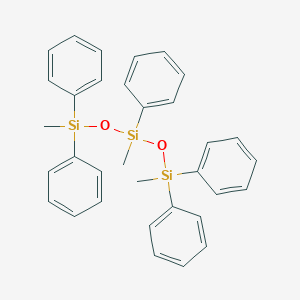
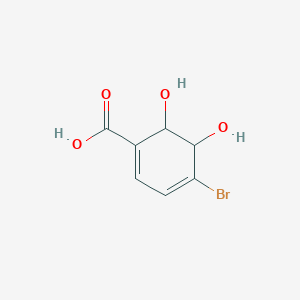

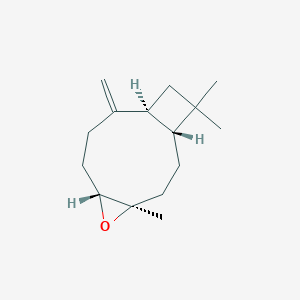
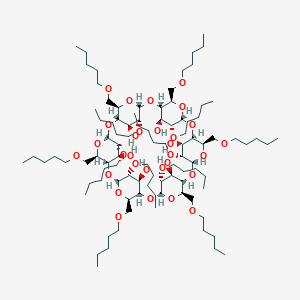
![Methyl 3-[13-(2,2-difluoroethenyl)-8-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B46546.png)
